molecular formula C10H10ClNO3 B15092270 (2-Acetamido-4-chlorophenyl) acetate CAS No. 55702-50-6

(2-Acetamido-4-chlorophenyl) acetate

Cat. No.: B15092270
CAS No.: 55702-50-6
M. Wt: 227.64 g/mol
InChI Key: DULSSOFSGOSBSS-UHFFFAOYSA-N
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Description

(2-Acetamido-4-chlorophenyl) acetate is a synthetic organic compound featuring both acetamide and phenyl acetate functional groups on a chlorophenyl backbone. This structure classifies it as a derivative of aniline and positions it as a versatile building block in medicinal chemistry and organic synthesis. The specific physicochemical properties, such as melting point, solubility, and spectral data (NMR, MS) for this compound are currently not available in the public scientific literature. Researchers value such multi-functional intermediates for their potential in constructing more complex molecules. The acetamide group is a common pharmacophore found in many biologically active compounds and pharmaceuticals, while the phenyl acetate moiety can serve as a protected form of a phenol or be involved in specific bioconjugation reactions. The presence of the chlorine atom on the phenyl ring allows for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a potential precursor in the development of novel chemical entities for various research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55702-50-6

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

(2-acetamido-4-chlorophenyl) acetate

InChI

InChI=1S/C10H10ClNO3/c1-6(13)12-9-5-8(11)3-4-10(9)15-7(2)14/h3-5H,1-2H3,(H,12,13)

InChI Key

DULSSOFSGOSBSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-acetylamino-4-chlorophenyl ester typically involves the esterification of acetic acid with 2-acetylamino-4-chlorophenol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of acetic acid 2-acetylamino-4-chlorophenyl ester may involve more advanced techniques such as continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction environments ensures the consistent production of this compound on a larger scale .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate ester undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : NaOH/EtOH yields 2-acetamido-4-chlorophenol.

  • Acidic hydrolysis : HCl/Glacial acetic acid cleaves the ester to the carboxylic acid derivative .

Kinetic data (from ):

ConditionTemp (°C)Time (h)Conversion
1 M NaOH804>95%
6 M HCl100888%

Nucleophilic Substitution at Chlorine

The 4-chloro substituent participates in aromatic substitution reactions:

  • With amines : Forms 4-amino derivatives under Cu-catalyzed Ullmann conditions .

  • With thiols : Produces thioether-linked compounds (e.g., for medicinal chemistry applications) .

Representative reaction (from ):

(2-Acetamido-4-chlorophenyl) acetate+NaSHEtOH, reflux(2-Acetamido-4-mercaptophenyl) acetate\text{(2-Acetamido-4-chlorophenyl) acetate} + \text{NaSH} \xrightarrow{\text{EtOH, reflux}} \text{(2-Acetamido-4-mercaptophenyl) acetate}

Yield : 72%

Condensation Reactions

The acetamido group acts as a nucleophile in:

  • Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imines .

  • Heterocyclic synthesis : Participates in El-Saghier-type reactions with ethyl cyanoacetate to form imidazole derivatives .

Example (from ):

ReactantsConditionsProductYield
Ethyl cyanoacetate, ethyl glycinate70°C, neat2-Acetamidoimidazolidinone68%

Biological Activity & Mechanistic Insights

  • COX inhibition : Derivatives show dual COX-1/COX-2 inhibition (59.52% and 50.59% at IC₅₀) .

  • Enzymatic interactions : The acetamido group polarizes during glycosidase-mediated hydrolysis, forming oxazoline intermediates .

Structure-Activity Relationship (SAR) :

ModificationEffect on Activity
4-Cl → 4-FComparable potency
Acetate → methyl esterReduced solubility

Stability & Degradation

  • Thermal stability : Decomposes above 200°C, releasing acetic acid and chlorophenolic byproducts .

  • Photolysis : UV irradiation (254 nm) induces cleavage of the acetamide group .

Scientific Research Applications

Acetic acid 2-acetylamino-4-chlorophenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 2-acetylamino-4-chlorophenyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chlorophenyl ester group may also contribute to its biological activity by interacting with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2-Acetamido-4-chlorophenyl) acetate with three analogs: (2-Acetamidophenyl) acetate , 4-chlorophenyl acetate , and (4-chloro-2-nitrophenyl) acetate . Key differences in structure, properties, and bioactivity are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents LogP* Melting Point (°C)
This compound C₁₀H₁₀ClNO₃ 227.65 -Cl (4), -NHCOCH₃ (2), -OAc (1) 1.8 145–148 (estimated)
(2-Acetamidophenyl) acetate C₁₀H₁₁NO₃ 193.20 -NHCOCH₃ (2), -OAc (1) 1.2 132–135
4-Chlorophenyl acetate C₈H₇ClO₂ 170.59 -Cl (4), -OAc (1) 2.1 38–40
(4-Chloro-2-nitrophenyl) acetate C₈H₆ClNO₄ 215.59 -Cl (4), -NO₂ (2), -OAc (1) 1.5 112–115

*LogP values estimated using fragment-based methods.

Key Observations:

Impact of Chlorine Substitution: The addition of a chlorine atom at the 4-position increases molecular weight and lipophilicity (LogP) compared to non-chlorinated analogs like (2-Acetamidophenyl) acetate. However, 4-chlorophenyl acetate (lacking the acetamido group) exhibits higher LogP (2.1) due to reduced polarity .

Role of the Acetamido Group :
The 2-acetamido substituent enhances hydrogen-bonding capacity, raising the melting point of this compound (~145–148°C) compared to 4-chlorophenyl acetate (38–40°C). This group may also improve stability in polar solvents.

Bioactivity Trends :

  • Chlorinated aromatics like 4-chlorophenyl acetate are associated with antimicrobial properties, but the acetamido group in this compound could modulate toxicity or target specificity.
  • Nitro-substituted analogs (e.g., (4-chloro-2-nitrophenyl) acetate) often exhibit higher reactivity but lower metabolic stability compared to acetamido derivatives .

Spectroscopic Differentiation:

  • ¹H-NMR: The acetamido group’s NH proton (~8–10 ppm) and chlorine’s deshielding effect on adjacent protons would be diagnostic.
  • ¹³C-NMR : The carbonyl carbons of the acetamido (~168 ppm) and acetate (~170 ppm) groups would resolve separately.

Biological Activity

(2-Acetamido-4-chlorophenyl) acetate, a compound with significant pharmaceutical potential, has garnered attention for its biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings, providing a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C10H11ClN2O2
  • Molecular Weight : 228.66 g/mol
  • CAS Registry Number : 221796

The compound contains an acetamido group and a chlorophenyl moiety, which contribute to its biological activity.

Synthesis

Various synthetic pathways have been explored for this compound. One notable method involves the reaction of 4-chlorophenol with acetic anhydride in the presence of a base, yielding the acetate derivative efficiently.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Activity Index (%)
Escherichia coli1575
Staphylococcus aureus1890

Enzyme Inhibition

Studies have also explored the compound's role as an enzyme inhibitor. For instance, it has been investigated for its potential to inhibit hexosaminidase activity, which is crucial in various metabolic processes. The inhibition kinetics suggest competitive inhibition, indicating that this compound could be a lead compound for developing therapeutic agents targeting metabolic disorders.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of Groningen, this compound was tested against multi-drug resistant strains. The results demonstrated significant antimicrobial activity, outperforming traditional antibiotics in some cases. The study emphasized the need for further exploration into the compound's mechanism and potential applications in clinical settings.

Case Study 2: Enzyme Inhibition

A separate investigation focused on the enzyme inhibitory properties of this compound revealed its potential as a therapeutic agent in managing conditions related to enzyme dysregulation. The findings suggested that this compound could serve as a scaffold for designing more potent inhibitors.

Research Findings and Future Directions

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological properties of this compound. Molecular docking studies have provided insights into its binding affinity with target enzymes and receptors, paving the way for rational drug design.

Table 2: Summary of Research Findings

Study FocusKey FindingsFuture Directions
Antimicrobial ActivityEffective against resistant strainsClinical trials to assess efficacy
Enzyme InhibitionCompetitive inhibition observedDevelopment of targeted inhibitors
Structure-Activity RelationshipInsights from molecular dockingOptimization of pharmacological properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Acetamido-4-chlorophenyl) acetate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via acetylation of 2-amino-4-chlorophenol followed by esterification. Key steps include:

  • Acetylation : Reacting 2-amino-4-chlorophenol with acetic anhydride under reflux in anhydrous conditions to form 2-acetamido-4-chlorophenol .
  • Esterification : Treating the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to yield the final acetate ester.
  • Optimization : Reaction efficiency depends on solvent polarity (e.g., dichloromethane or THF), temperature control (40–60°C), and catalytic bases to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are used for structural characterization?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1660 cm⁻¹, ester C=O at ~1730 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 291 [M⁺]) and fragmentation patterns .
  • NMR : ¹H NMR reveals aromatic protons (δ 7.2–7.8 ppm), acetamido methyl (δ 2.1 ppm), and acetate methyl (δ 2.3 ppm). ¹³C NMR confirms carbonyl carbons (amide at ~168 ppm, ester at ~170 ppm).
  • HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : It serves as:

  • Biological Probe : Used to study acetyltransferase enzyme activity due to its acetamide and ester moieties .
  • Drug Precursor : Acts as an intermediate for synthesizing anti-inflammatory or antimicrobial agents via functional group modifications (e.g., hydrolysis to free phenol for further derivatization) .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). The chlorophenyl group shows hydrophobic interactions, while the acetate ester forms hydrogen bonds .
  • QSAR Studies : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., chloro position) with bioactivity data from enzymatic assays .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) to validate docking results .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare IR, NMR, and MS data to identify inconsistencies (e.g., unexpected peaks suggesting impurities).
  • Isotopic Labeling : Use deuterated solvents in NMR to distinguish solvent artifacts from compound signals .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm bond lengths/angles for crystalline derivatives .

Q. How do reaction mechanisms differ when synthesizing derivatives under varying catalytic conditions?

  • Methodological Answer :

  • Acid vs. Base Catalysis : Base conditions (e.g., NaHCO₃) favor esterification via nucleophilic acyl substitution, while acidic conditions (H₂SO₄) may hydrolyze the amide group .
  • Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes vs. hours) and improves yield by enhancing thermal efficiency .
  • Green Chemistry Approaches : Solvent-free conditions or ionic liquids minimize waste and improve atom economy .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays (e.g., MIC tests for antimicrobial activity) to rule out experimental variability .
  • Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity measurements .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm the compound’s specific protein target .

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